Cas no 279-40-3 (7-Azabicyclo[2.2.1]heptane)
7-Azabicyclo[2.2.1]heptane Chemical and Physical Properties
Names and Identifiers
-
- 7-Azabicyclo[2.2.1]heptane
- 7-azabicyclo[2.2.1]heptane(SALTDATA: HCl)
- 7-AZANORBORNANE
- 7-azabicyclo(2.2.1)heptane
- 7-azabicyclo[2.2.1]-heptane
- 7-aza-bicyclo[2.2.1]heptane
- 7-Azabicyclo< 2.2.1> heptan
- 7-Aza-norbornan
- AC1L37Q5
- AC1Q1HAR
- AG-E-89294
- Ambcb4021192
- CTK1A2844
- SureCN55644
- PS-20191
- AMY11781
- 7-Azabicyclo[2.2.1]heptanes
- J-519082
- SNZSSCZJMVIOCR-UHFFFAOYSA-N
- MFCD13624216
- CS-0050113
- AKOS006240513
- FT-0684931
- DTXSID50182188
- F8881-1615
- EN300-33458
- AKOS002678236
- A819255
- 7-azabicyclo[2. 2. 1]heptane
- 279-40-3
- AB00988273-01
- PB19914
- DB-307260
-
- MDL: MFCD13624216
- Inchi: 1S/C6H11N/c1-2-6-4-3-5(1)7-6/h5-7H,1-4H2
- InChI Key: SNZSSCZJMVIOCR-UHFFFAOYSA-N
- SMILES: N1C2CCC1CC2
Computed Properties
- Exact Mass: 97.08923
- Monoisotopic Mass: 97.089149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 62.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
- XLogP3: 0.9
Experimental Properties
- Density: 0.959±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 29 ºC (26 Torr)
- Flash Point: 30.6±16.5 ºC,
- Refractive Index: 1.486
- Solubility: Slightly soluble (21 g/l) (25 º C),
- PSA: 12.03
7-Azabicyclo[2.2.1]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM107686-1g |
7-azabicyclo[2.2.1]heptane |
279-40-3 | 97% | 1g |
$347 | 2021-08-06 | |
| Chemenu | CM107686-5g |
7-azabicyclo[2.2.1]heptane |
279-40-3 | 97% | 5g |
$1040 | 2021-08-06 | |
| Chemenu | CM107686-10g |
7-azabicyclo[2.2.1]heptane |
279-40-3 | 97% | 10g |
$1586 | 2021-08-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A855652-250mg |
7-Azabicyclo[2.2.1]heptane |
279-40-3 | 97% | 250mg |
¥2,222.00 | 2022-09-03 | |
| TRC | A755400-10mg |
7-Azabicyclo[2.2.1]heptane |
279-40-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | A755400-50mg |
7-Azabicyclo[2.2.1]heptane |
279-40-3 | 50mg |
$ 1378.00 | 2023-04-19 | ||
| TRC | A755400-100mg |
7-Azabicyclo[2.2.1]heptane |
279-40-3 | 100mg |
$ 320.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC12383-5g |
7-azabicyclo[2.2.1]heptane |
279-40-3 | 95% | 5g |
$955 | 2023-09-07 | |
| Chemenu | CM107686-1g |
7-azabicyclo[2.2.1]heptane |
279-40-3 | 97% | 1g |
$347 | 2022-09-01 | |
| Chemenu | CM107686-5g |
7-azabicyclo[2.2.1]heptane |
279-40-3 | 97% | 5g |
$2922 | 2024-07-28 |
7-Azabicyclo[2.2.1]heptane Suppliers
7-Azabicyclo[2.2.1]heptane Related Literature
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Anette Gregersen,Christian Marcus Pedersen,Henrik Helligs? Jensen,Mikael Bols Org. Biomol. Chem. 2005 3 1514
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2. Regioselective synthesis of bridged azabicyclic compounds using radical translocations/cyclisations of methyl 2-alkynyl-1-(o-iodobenzoyl)pyrrolidine-2-carboxylates: a formal total synthesis of (±)-epibatidineMasazumi Ikeda,Yasuhiro Kugo,Yukari Kondo,Taro Yamazaki,Tatsunori Sato J. Chem. Soc. Perkin Trans. 1 1997 3339
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3. 7-Azabicyclo[2.2.1]heptane N-imide as an intermediate in the thermal decomposition of N-amino-7-azabicyclo[2.2.1]heptane and the corresponding benzenesulphonamidePeter B. Dervan,Tadao Uyehara J. Chem. Soc. Chem. Commun. 1976 469
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4. 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptorDavid M. Hodgson,Christopher R. Maxwell,Richard Wisedale,Ian R. Matthews,Kate J. Carpenter,Anthony H. Dickenson,Susan Wonnacott J. Chem. Soc. Perkin Trans. 1 2001 3150
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5. The total synthesis of the analgesic alkaloid epibatidineGerard M. P. Giblin,Clifford D. Jones,Nigel S. Simpkins J. Chem. Soc. Perkin Trans. 1 1998 3689
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyrrolidines Pyrrolidines
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyrrolidines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
- Solvents and Organic Chemicals Organic Compounds
Additional information on 7-Azabicyclo[2.2.1]heptane
7-Azabicyclo[2.2.1]heptane: A Key Building Block in Medicinal Chemistry
7-Azabicyclo[2.2.1]heptane, also known as CAS NO 279-40-3, is a unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its bicyclic structure with a nitrogen atom replacing a carbon in the ring system, serves as a versatile scaffold for the development of various pharmaceutical agents. Recent studies have highlighted its potential in multiple therapeutic areas, including neurodegenerative diseases, oncology, and inflammatory conditions.
The 7-Azabicyclo[2.2.1]heptane scaffold is particularly notable for its ability to form stable interactions with biological targets such as ion channels, G protein-coupled receptors, and enzymes. This structural feature allows for the design of molecules with high specificity and potency, which is crucial for developing effective therapeutics. In a 2023 study published in Journal of Medicinal Chemistry, researchers demonstrated the utility of 7-Azabicyclo[2.2.1]heptane derivatives in modulating the activity of the sodium channel Nav1.7, a target implicated in chronic pain management.
One of the key advantages of 7-Azabicyclo[2.2.1]he,ptane is its structural flexibility, which enables the incorporation of diverse functional groups while maintaining the core bicyclic framework. This adaptability has led to the synthesis of numerous derivatives with varying pharmacological profiles. For instance, a 2024 paper in ACS Chemical Neuroscience reported the development of 7-Azabicyclo[2.2.1]heptane-based compounds that exhibit selective inhibition of the acetylcholinesterase enzyme, offering potential applications in the treatment of Alzheimer's disease.
Recent advancements in synthetic methodologies have further enhanced the utility of 7-Azabicyclo[2.2.1]heptane. Techniques such as catalytic asymmetric synthesis and click chemistry have been employed to efficiently generate complex derivatives with high stereocontrol. These methods not only improve the yield of target compounds but also reduce the environmental impact of the synthesis process, aligning with the growing emphasis on green chemistry in pharmaceutical development.
Moreover, the 7-Azabicyclo[2.2.1]heptane scaffold has shown promise in the design of small molecule inhibitors for various protein-protein interactions (PPIs). A 2023 study published in Nature Chemical Biology described the use of 7-Azabicyclo[2.2.1]heptane derivatives to disrupt the interaction between the tumor necrosis factor (TNF) receptor and its ligands, a process critical in the progression of inflammatory diseases such as rheumatoid arthritis.
Another area of interest is the application of 7-Azabicyclo[2.2.1]heptane in the development of antiviral agents. Researchers have explored its potential as a scaffold for designing molecules that can inhibit viral entry into host cells. A 2024 study in Virology Journal demonstrated that certain 7-Azabicyclo[2.2.1]heptane derivatives can effectively block the fusion of HIV-1 with CD4+ T-cells, suggesting their potential as novel antiretroviral therapeutics.
The 7-Azabicyclo[2.2.1]heptane scaffold also plays a role in the design of modulators for ion channels, which are critical in the regulation of neuronal activity. A 2023 review article in Pharmacological Reviews highlighted the importance of this scaffold in the development of compounds targeting the transient receptor potential (TRP) channels, which are implicated in various physiological processes including pain perception and sensory transduction.
Additionally, the 7-Azabicyclo[2.2.1]heptane framework has been utilized in the synthesis of compounds with potential applications in the treatment of cardiovascular diseases. A 2024 study in Cardiovascular Research reported that certain derivatives of 7-Azabicyclo[2.2.1]heptane can modulate the activity of the endothelial nitric oxide synthase (eNOS), thereby improving vascular function and reducing the risk of hypertension.
Despite its promising applications, the development of 7-Azabicyclo[2.2.1]heptane-based therapeutics faces several challenges. One of the primary obstacles is the optimization of the molecular properties to achieve the desired pharmacokinetic and pharmacodynamic profiles. This requires a thorough understanding of the structure-activity relationships (SAR) and the development of robust in vitro and in vivo models for evaluating the efficacy and safety of these compounds.
Furthermore, the synthesis of 7-Azabicyclo[2.2.1]heptane derivatives often involves complex multi-step processes, which can be time-consuming and resource-intensive. However, recent advances in computational chemistry and machine learning have provided new tools to predict the properties of potential derivatives and streamline the discovery process. These technologies enable the rapid screening of large chemical libraries, significantly accelerating the identification of lead compounds.
In conclusion, 7-Azabicyclo[2.2.1]heptane stands out as a valuable scaffold in medicinal chemistry due to its structural versatility and potential for modulating a wide range of biological targets. The ongoing research into its applications in various therapeutic areas underscores its significance in the development of novel therapeutics. As the field of medicinal chemistry continues to evolve, the 7-Azabicyclo[2.2.1]heptane scaffold is likely to play an increasingly important role in the discovery of innovative treatments for a variety of diseases.
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